4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride
CAS No.: 1221724-34-0
Cat. No.: VC4154230
Molecular Formula: C11H23ClN2O
Molecular Weight: 234.77
* For research use only. Not for human or veterinary use.
![4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride - 1221724-34-0](/images/structure/VC4154230.png)
Specification
CAS No. | 1221724-34-0 |
---|---|
Molecular Formula | C11H23ClN2O |
Molecular Weight | 234.77 |
IUPAC Name | 4-(2-piperidin-4-ylethyl)morpholine;hydrochloride |
Standard InChI | InChI=1S/C11H22N2O.ClH/c1-4-12-5-2-11(1)3-6-13-7-9-14-10-8-13;/h11-12H,1-10H2;1H |
Standard InChI Key | SQCQTTGIMYYQPH-UHFFFAOYSA-N |
SMILES | C1CNCCC1CCN2CCOCC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₁H₂₃ClN₂O and a molecular weight of 234.77 g/mol . Its structure features a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) connected to a piperidine ring (a six-membered amine ring) through a two-carbon ethyl chain. The hydrochloride salt form ensures improved crystallinity and handling properties.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1221724-34-0 | |
IUPAC Name | 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride | |
Molecular Formula | C₁₁H₂₃ClN₂O | |
Molecular Weight | 234.77 g/mol | |
Purity | ≥95–98% |
Spectral Data
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FT-IR: Characteristic peaks for N-H stretching (3290 cm⁻¹), C-Cl (691 cm⁻¹), and morpholine/pyridine ring vibrations (750–857 cm⁻¹) .
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¹H NMR (DMSO-d₆): Signals at δ 1.70–1.78 ppm (m, 4H, piperidine CH₂), 2.40–2.46 ppm (t, 2H, ethyl CH₂), and 3.63–3.68 ppm (t, 4H, morpholine CH₂) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 234.77 [M+H]⁺ .
Synthesis and Manufacturing
Industrial Synthesis Pathways
The compound is synthesized via a multi-step process involving:
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Mannich Reaction: Condensation of morpholine with piperidin-4-yl-ethylamine in the presence of formaldehyde .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
A patent by WO2019211868A1 details its use in Alectinib synthesis, where 4-(piperidin-4-yl)morpholine is reacted with tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate in dimethoxyethane .
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | Dimethoxyethane, 45–50°C | 72% |
Salt Formation | HCl in ethyl acetate | 95% |
Purification Methods
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Recrystallization: Ethanol/water mixtures (1:2 v/v) achieve >99% purity .
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Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/methanol (9:1) as eluent .
Physicochemical Properties
Thermal Stability
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Solubility: Freely soluble in water (>50 mg/mL), ethanol, and DMSO; poorly soluble in non-polar solvents .
Spectroscopic and Chromatographic Data
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HPLC: Retention time of 6.8 min on a C18 column (acetonitrile/water, 70:30) .
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X-ray Diffraction: Monoclinic crystal system with space group P2₁/c .
Pharmacological and Industrial Applications
Role in Drug Synthesis
Parameter | Value |
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LD₅₀ (oral, rat) | >2000 mg/kg |
Permissible Exposure | Not established |
Future Research Directions
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